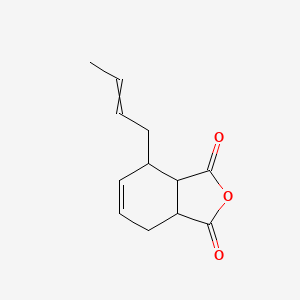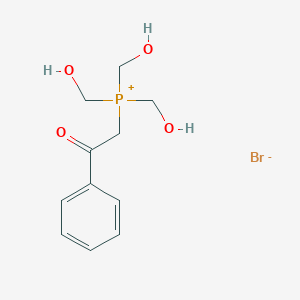
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₄P. This compound is known for its unique structure, which includes a phosphonium center bonded to a phenylethyl group and three hydroxymethyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide typically involves the reaction of tris(hydroxymethyl)phosphine with 2-oxo-2-phenylethyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as sodium chloride or potassium iodide are used in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different halides.
Aplicaciones Científicas De Investigación
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxymethyl)phosphine: Similar structure but lacks the phenylethyl group.
Tetrakis(hydroxymethyl)phosphonium chloride: Contains an additional hydroxymethyl group and a chloride ion instead of bromide.
Bis(hydroxymethyl)phosphine oxide: Contains two hydroxymethyl groups and an oxide instead of a phenylethyl group.
Uniqueness
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide is unique due to its combination of a phosphonium center with a phenylethyl group and three hydroxymethyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
21088-61-9 |
|---|---|
Fórmula molecular |
C11H16BrO4P |
Peso molecular |
323.12 g/mol |
Nombre IUPAC |
tris(hydroxymethyl)-phenacylphosphanium;bromide |
InChI |
InChI=1S/C11H16O4P.BrH/c12-7-16(8-13,9-14)6-11(15)10-4-2-1-3-5-10;/h1-5,12-14H,6-9H2;1H/q+1;/p-1 |
Clave InChI |
BZNNZAJUCRQZEJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[P+](CO)(CO)CO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


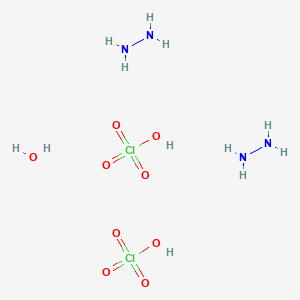

![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)

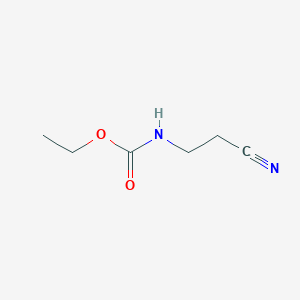
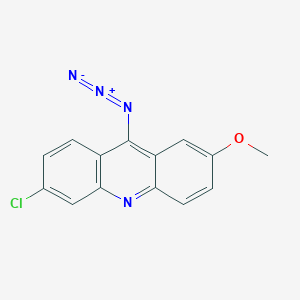
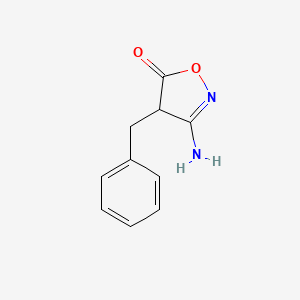
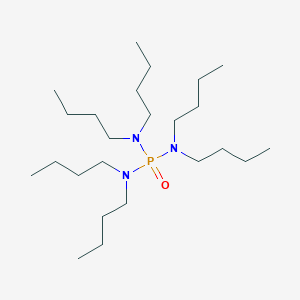
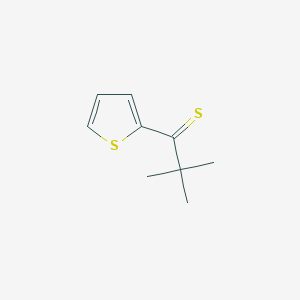
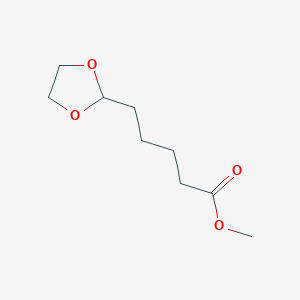
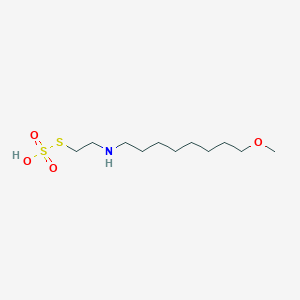
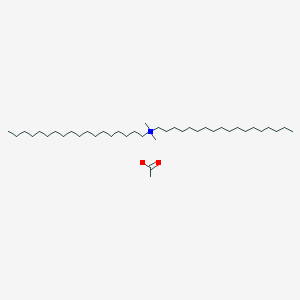
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
